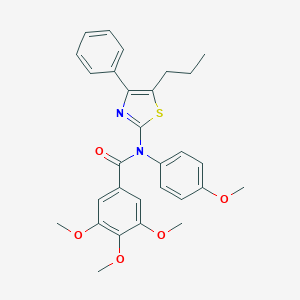
2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes multiple functional groups such as cyano, piperidinylsulfonyl, and benzothienyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Benzothienyl Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions using cyanide sources.
Formation of the Piperidinylsulfonyl Group: This can be done through sulfonylation reactions using piperidine and sulfonyl chlorides.
Final Coupling: The final step involves coupling the intermediate compounds to form the target benzamide structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothienyl moiety.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-(1-piperidinylsulfonyl)benzamide: Lacks the benzothienyl and cyano groups.
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide: Lacks the piperidinylsulfonyl group.
Uniqueness
The uniqueness of 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE lies in its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C21H21Cl2N3O3S2 |
|---|---|
Poids moléculaire |
498.4g/mol |
Nom IUPAC |
2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H21Cl2N3O3S2/c22-16-11-17(23)19(31(28,29)26-8-4-1-5-9-26)10-14(16)20(27)25-21-15(12-24)13-6-2-3-7-18(13)30-21/h10-11H,1-9H2,(H,25,27) |
Clé InChI |
ZNFMGMCELMZSQQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)Cl)Cl |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B387771.png)
![ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate](/img/structure/B387772.png)
![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B387775.png)
![3-[4-(octyloxy)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B387776.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate](/img/structure/B387777.png)

![4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE](/img/structure/B387779.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B387781.png)
![2-[(2Z)-3-CYCLOHEXYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B387783.png)
![N-{2-nitrophenyl}-2-[4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B387784.png)
![2-(2-methoxyphenoxy)-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B387786.png)
![1-{(E)-[(2-ethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B387793.png)

